molecular formula C9H9NO5 B13469294 6-Methoxy-5-(methoxycarbonyl)nicotinic acid

6-Methoxy-5-(methoxycarbonyl)nicotinic acid

Cat. No.: B13469294
M. Wt: 211.17 g/mol
InChI Key: SNPSDFAIKURYNO-UHFFFAOYSA-N
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Description

6-Methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with methoxy and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-methoxypyridine with carbon monoxide and methanol in the presence of a palladium catalyst to form the methoxycarbonyl group . Another approach involves the use of Suzuki-Miyaura coupling reactions, where boronic acid derivatives are coupled with halogenated pyridine precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 6-methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methoxycarbonyl group can be reduced to form alcohols or aldehydes.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxycarbonyl groups on the pyridine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

6-methoxy-5-methoxycarbonylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO5/c1-14-7-6(9(13)15-2)3-5(4-10-7)8(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

SNPSDFAIKURYNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)C(=O)OC

Origin of Product

United States

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